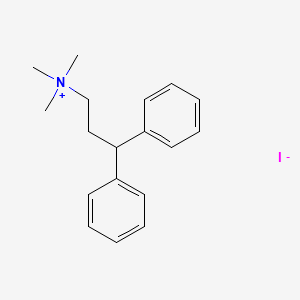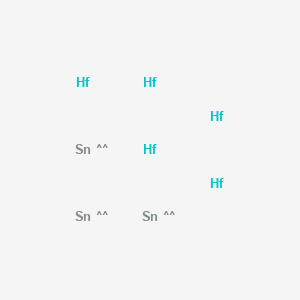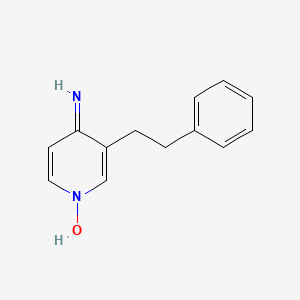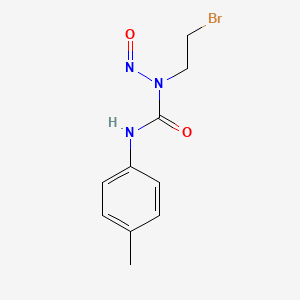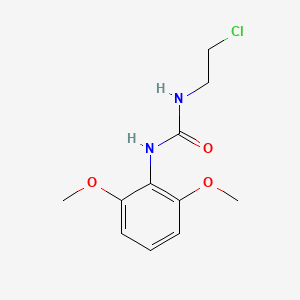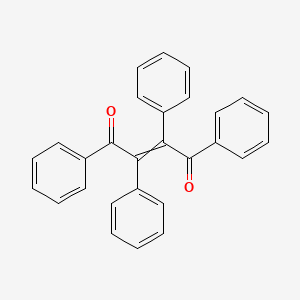
1,2,3,4-Tetraphenylbut-2-ene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetraphenylbut-2-ene-1,4-dione is an organic compound characterized by a butene backbone with phenyl groups attached to the first, second, third, and fourth carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetraphenylbut-2-ene-1,4-dione can be synthesized through a multi-step process involving the condensation of benzaldehyde derivatives with appropriate reagents. One common method involves the use of the Knoevenagel condensation reaction, where benzaldehyde reacts with a suitable dione precursor under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetraphenylbut-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions on the phenyl rings.
Major Products Formed
Oxidation: Formation of tetraphenylquinone derivatives.
Reduction: Formation of tetraphenylbutane-1,4-diol.
Substitution: Formation of halogenated tetraphenylbut-2-ene-1,4-dione derivatives.
Applications De Recherche Scientifique
1,2,3,4-Tetraphenylbut-2-ene-1,4-dione has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of luminescent materials with aggregation-induced emission properties.
Organic Chemistry: Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: Investigated for potential biological activities and as a model compound for studying enzyme-catalyzed reactions.
Industry: Utilized in the production of advanced materials and as a component in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetraphenylbut-2-ene-1,4-dione involves its interaction with molecular targets through its dione and phenyl groups. The compound can participate in electron transfer reactions, forming reactive intermediates that can further react with other molecules. The specific pathways and molecular targets depend on the context of its application, such as in catalysis or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylethene: Similar structure but lacks the dione groups.
Tetraphenylcyclopentadienone: Contains a cyclopentadienone ring instead of a butene backbone.
Tetraphenylbutane: Similar backbone but fully saturated without double bonds or dione groups.
Uniqueness
1,2,3,4-Tetraphenylbut-2-ene-1,4-dione is unique due to its combination of phenyl groups and dione functionalities, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form luminescent materials makes it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
10496-80-7 |
|---|---|
Formule moléculaire |
C28H20O2 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
1,2,3,4-tetraphenylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C28H20O2/c29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30)24-19-11-4-12-20-24/h1-20H |
Clé InChI |
BNSSPRIZPRPVAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



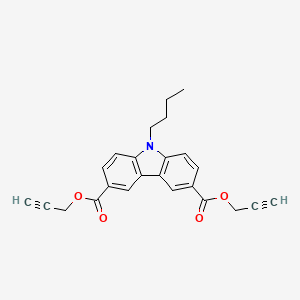
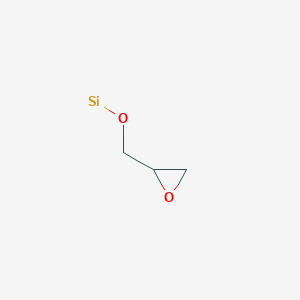

![2,2'-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile)](/img/structure/B14715164.png)
![1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14715171.png)
